N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide
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Overview
Description
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is a compound that belongs to the class of pyrazolines, which are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction conditions include heating the mixture at a temperature range of 0-78°C for 1-16 hours, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable solvent-free reactions, which are advantageous due to their simplicity and minimal environmental impact. The use of metal-free catalysts and green solvents further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl hydrazine, ethyl acetoacetate, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include pyrazolone and pyrazoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with various molecular targets and pathways. The compound exhibits its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but it is known to activate autophagy proteins and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoline and pyrazolone derivatives, such as:
- 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
N-(2-Ethyl-3-methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
96935-35-2 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methyl-2-phenylpyrazol-3-ylidene)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-21-14(2)13-18(22(21)15-9-5-4-6-10-15)20-19(24)16-11-7-8-12-17(16)23/h4-13,23H,3H2,1-2H3 |
InChI Key |
VNCOWZFHARHZND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
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